molecular formula C9H8BrN3O2 B11846038 ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11846038
M. Wt: 270.08 g/mol
InChI Key: HLILBIDYQGMLDY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the imidazole ring.

    Coupling: Palladium-catalyzed coupling reactions can be employed to link the compound with other aromatic systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
  • Ethyl 5-fluoro-1H-imidazo[4,5-b]pyridine-2-carboxylate
  • Ethyl 5-iodo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Uniqueness

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a versatile intermediate in the synthesis of various complex molecules.

Biological Activity

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇BrN₂O₂
  • Molecular Weight : Approximately 270.08 g/mol
  • Core Structure : The compound features an imidazo[4,5-b]pyridine core, substituted at the 5-position with a bromine atom and at the 2-position with an ethyl carboxylate group.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Studies indicate that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.09 to 0.54 μM .
  • Anticancer Activity :
    • The compound has been investigated for its anticancer effects, demonstrating significant cytotoxicity against various cancer cell lines. In particular, it showed IC₅₀ values of approximately 10.4 μM against MCF-7 breast cancer cells and 9.1 μM against BPH-1 cells .
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for several enzymes, including kinases involved in cancer progression. For example, it exhibited IC₅₀ values of 10 nM against Pim-2 kinase .

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The compound binds to the active sites of specific enzymes, blocking their activity and thereby interfering with critical metabolic pathways.
  • Structural Mimicry : Its structural similarity to purine allows it to disrupt nucleic acid metabolism and signaling pathways essential for cellular proliferation and survival .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Properties

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity
Ethyl 6-Amino-1H-Imidazo[4,5-b]Pyridine-2-CarboxylateAmino group at the 6-positionEnhanced biological activity due to amino functionality
5-Bromo-1H-Imidazo[4,5-b]Pyridine-2-Carboxylic AcidCarboxylic acid instead of esterMore polar; potential for different biological activity

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

HLILBIDYQGMLDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Br

Origin of Product

United States

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